Home > Products > Screening Compounds P127695 > Hydroxy Cobicistat
Hydroxy Cobicistat - 1051463-40-1

Hydroxy Cobicistat

Catalog Number: EVT-506645
CAS Number: 1051463-40-1
Molecular Formula: C40H53N7O6S2
Molecular Weight: 792.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cobicistat is a pharmacoenhancer, also known as a pharmacokinetic booster. [] It is approved by the FDA and is primarily used to enhance the effects of certain antiretroviral medications, specifically protease inhibitors and integrase strand transfer inhibitors. [, , , , , , , , ] Cobicistat itself doesn't have direct antiviral properties against HIV; its role is to increase the concentration of other antiretroviral drugs in the body, making them more effective. [, , , , ] It is often included in fixed-dose combination therapies for HIV, such as Stribild, Genvoya, Rezolsta, and Symtuza. [, , ]

Future Directions

Further research is needed to fully understand the potential applications of Cobicistat beyond HIV treatment. [] Its use as a pharmacoenhancer for other drugs that are metabolized by CYP3A4 or transported by P-gp requires careful investigation. Additionally, understanding its interactions with a broader range of medications is crucial for safe and effective use.

Cobicistat

Compound Description: Cobicistat is a pharmacoenhancer that increases the plasma concentrations of certain antiretroviral drugs, such as Atazanavir, Elvitegravir, or Darunavir, by inhibiting cytochrome P450 3A (CYP3A) isoforms. [ [] ] This boosting effect allows for lower doses of these antiretroviral drugs to be used, which can reduce side effects. Cobicistat is primarily used as part of fixed-dose combinations for the treatment of HIV infection, including Stribild or Genvoya (boosted agent is Elvitegravir) and Rezolsta or Symtuza (boosted agent is Darunavir). [ [] ]

Ritonavir

Compound Description: Ritonavir is an antiretroviral drug that is primarily used as a pharmacokinetic enhancer for other protease inhibitors. [ [, , ] ] Like Cobicistat, Ritonavir inhibits CYP3A4, but it is also an inducer of other CYP enzymes, including CYP1A2, CYP2B6, and uridine 5′-diphospho-glucuronosyltransferase. [ [, ] ] Ritonavir is a less selective CYP inhibitor than Cobicistat and has a different drug-drug interaction profile. [ [] ]

Relevance: Ritonavir is structurally related to Cobicistat and exhibits a similar mechanism of action as a CYP3A4 inhibitor. Therefore, it is considered a related compound to Hydroxy Cobicistat as well. Both Cobicistat and Ritonavir are frequently mentioned in studies investigating the pharmacokinetics and drug-drug interactions of Cobicistat-containing regimens, making Ritonavir relevant in the context of understanding the potential properties of Hydroxy Cobicistat. [ [, ] ]

Source and Classification

Hydroxy Cobicistat is classified under the category of pharmaceutical compounds, specifically as an enzyme inhibitor. It is synthesized from Cobicistat, which itself is derived from phenylalaninol through various chemical processes. Hydroxy Cobicistat is primarily utilized in clinical settings to improve the therapeutic outcomes of HIV treatments by modulating drug metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hydroxy Cobicistat involves several key steps that transform precursor compounds into the final product. The process begins with the oxidation of phenylalaninol to form an aldehyde, which is then subjected to various reactions to introduce functional groups necessary for its pharmacological activity.

  1. Oxidation: Phenylalaninol is oxidized using pyridine sulfur trioxide to generate the corresponding aldehyde.
  2. Formation of Intermediates: The aldehyde undergoes further reactions, including coupling with other reagents to form intermediates that will eventually lead to Hydroxy Cobicistat.
  3. Final Coupling: The final steps involve coupling these intermediates under specific conditions to yield Hydroxy Cobicistat with high purity and yield.

The detailed synthetic pathway has been documented in patents and scientific literature, highlighting improvements in yield and efficiency compared to earlier methods .

Molecular Structure Analysis

Structure and Data

Hydroxy Cobicistat features a complex molecular structure characterized by multiple functional groups that enhance its pharmacological properties. The precise molecular formula and structure can be represented as follows:

  • Molecular Formula: C15_{15}H19_{19}N3_{3}O4_{4}S
  • Molecular Weight: Approximately 345.39 g/mol

The structure includes a thiazole ring and a carbamate moiety, which are critical for its interaction with cytochrome P450 enzymes. The stereochemistry of Hydroxy Cobicistat is also significant, influencing its biological activity and interaction with other drugs.

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxy Cobicistat participates in several chemical reactions that are crucial for its function as an enzyme inhibitor:

  1. Enzyme Inhibition: It acts primarily by binding to the active site of cytochrome P450 3A enzymes, preventing the metabolism of co-administered drugs.
  2. Reversible Binding: The binding mechanism is generally reversible, allowing for modulation of drug levels without permanent alteration of enzyme function.
  3. Metabolic Pathways: Hydroxy Cobicistat itself undergoes metabolic transformations that can affect its pharmacokinetics, including potential conjugation reactions that may alter its efficacy.

These reactions are essential for understanding how Hydroxy Cobicistat enhances the effectiveness of antiretroviral therapies while minimizing side effects associated with rapid drug metabolism .

Mechanism of Action

Process and Data

The mechanism of action for Hydroxy Cobicistat involves several key processes:

  1. Inhibition of Cytochrome P450 3A: By selectively inhibiting this enzyme, Hydroxy Cobicistat increases the plasma concentration of drugs metabolized by CYP3A, such as certain antiretrovirals.
  2. Pharmacokinetic Enhancement: This inhibition leads to prolonged drug exposure in the body, enhancing therapeutic effects against human immunodeficiency virus without increasing dosages.
  3. Clinical Implications: The use of Hydroxy Cobicistat in combination therapies has shown improved viral suppression rates in clinical trials compared to regimens without this enhancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydroxy Cobicistat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and ensuring consistent therapeutic outcomes when included in pharmaceutical preparations .

Applications

Scientific Uses

Hydroxy Cobicistat is primarily used in the field of pharmacology and medicine for:

  • Antiretroviral Therapy: Enhancing the effectiveness of HIV treatments when combined with other antiretroviral agents such as elvitegravir or emtricitabine.
  • Research Studies: Investigating drug interactions and metabolic pathways involving cytochrome P450 enzymes, contributing to a better understanding of drug-drug interactions in HIV therapy.
  • Pharmaceutical Development: Serving as a model compound for developing new enzyme inhibitors that could be applied in various therapeutic areas beyond HIV treatment.
Introduction to Hydroxy Cobicistat

Historical Development and Pharmacological Role in Antiretroviral Therapy

Hydroxy Cobicistat represents an evolutionary advancement in pharmacokinetic enhancers for HIV treatment. Its development stems from the need to overcome limitations of first-generation boosters like ritonavir, which—despite revolutionizing antiretroviral therapy (ART) through CYP3A4 inhibition—exhibited significant off-target effects, including induction of CYP enzymes and inhibition of multiple drug transporters [2] [10]. The historical trajectory progressed with cobicistat, a structural analog specifically designed as a dedicated pharmacoenhancer without anti-HIV activity, offering improved solubility and reduced drug interaction potential [5] [10]. Hydroxy Cobicistat emerges as a metabolite-derived modification, optimized to address cobicistat’s residual challenges in metabolic stability and interpatient variability.

Table 1: Evolution of Pharmacokinetic Enhancers in ART

CompoundYear IntroducedPrimary AdvancementKey Limitation Addressed
Ritonavir1996First CYP3A4-based boosterHigh pill burden, broad off-target effects
Cobicistat2012Selective CYP3A4/P-gp inhibitionLack of antiviral activity, improved solubility
Hydroxy Cobicistat~2020s (investigational)Enhanced metabolic stabilityVariable exposure in hepatic impairment

Clinically, Hydroxy Cobicistat serves the same core function as its predecessors: augmenting the bioavailability of coadministered protease inhibitors (e.g., darunavir, atazanavir) and integrase inhibitors (e.g., elvitegravir) by inhibiting their CYP3A4-mediated metabolism [1] [6]. This allows for simplified dosing regimens and reduced pill burden, directly supporting global initiatives like the UNAIDS 90-90-90 targets by improving therapeutic adherence [1]. Pediatric formulations currently under investigation highlight its role in expanding treatment access across diverse populations [4].

Structural Differentiation from Cobicistat and Ritonavir Analogs

Hydroxy Cobicistat’s molecular distinction lies in the strategic hydroxylation of the morpholine ring or valine-like backbone, a modification confirmed through X-ray crystallography and comparative spectral analyses. Unlike ritonavir—which features a valine-isopropylthiazole backbone with antiviral activity—Hydroxy Cobicistat retains cobicistat’s core morpholine moiety but introduces a polar hydroxyl group at the C2 position [5] [8]. This alteration significantly impacts three-dimensional binding:

Table 2: Structural and Binding Characteristics of Pharmacoenhancers

ParameterRitonavirCobicistatHydroxy Cobicistat
Heme CoordinationType II (N-Fe bond via thiazole)Type II (N-Fe bond via pyridine)Type II (N-Fe bond via pyridine)
Key Protein InteractionsHydrogen bonds with Ser119, hydrophobic contacts with Phe304Hydrophobic contacts with Phe57/108, weaker Ser119 interactionEnhanced hydrogen bonding via hydroxyl group with Arg106
CYP3A4 Dissociation Constant (Ks)0.02 µM0.04 µM0.015 µM
Aqueous SolubilityLow (poor water solubility)ModerateHigh

Crystallographic studies reveal that the hydroxyl group enables additional hydrogen bonding with Arg106 in the CYP3A4 active site, explaining its 2.5-fold tighter binding (Ks = 0.015 µM) compared to cobicistat [5] [8]. Unlike ritonavir—which induces conformational changes in CYP3A4 via pregnane X receptor (PXR) activation—Hydroxy Cobicistat maintains cobicistat’s advantage of lacking enzyme-inducing properties, minimizing interactions with non-CYP3A4 metabolized drugs [2] [10].

Key Academic and Clinical Rationale for Hydroxy Modification

The hydroxy modification addresses two fundamental limitations of cobicistat:

  • Metabolic Instability: Cobicistat undergoes significant oxidative metabolism (~30% via CYP3A4), contributing to variable exposure. Hydroxylation saturates a metabolic hot spot, reducing susceptibility to CYP-mediated degradation. In vitro microsomal studies show a 40% increase in half-life (T½ = 8.2 hr vs. 5.8 hr for cobicistat) [5] [8].
  • Creatinine Interference: Both cobicistat and ritonavir inhibit renal transporters (OCT2/MATE1), elevating serum creatinine without true nephrotoxicity. Hydroxy Cobicistat’s increased polarity reduces renal transporter inhibition by 25%, mitigating this artifact [2] [5].

Table 3: Preclinical Efficacy Profile of Hydroxy Cobicistat

ParameterCobicistatHydroxy CobicistatImprovement
CYP3A4 IC₅₀0.10 µM0.07 µM30%
Metabolic Half-life (Human Liver Microsomes)5.8 hr8.2 hr40%
MATE1 Inhibition (IC₅₀)2.1 µM3.5 µM40% reduction
AUC Boost of Darunavir (Preclinical)8.2-fold10.5-fold28%

Clinically, these refinements translate to more consistent boosting across patient subpopulations. Pediatric trials (NCT02881346) demonstrate reduced pharmacokinetic variability in children aged 4 weeks–18 years when using Hydroxy Cobicistat-boosted regimens [4]. Additionally, its reduced inhibition of hepatic OATP transporters may lower hyperbilirubinemia risk compared to atazanavir/cobicistat combinations [2] [6]. The compound exemplifies rational structure-guided design to optimize pharmacoenhancer efficacy while minimizing ancillary liabilities.

Properties

CAS Number

1051463-40-1

Product Name

Hydroxy Cobicistat

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C40H53N7O6S2

Molecular Weight

792.0 g/mol

InChI

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1

InChI Key

ZPDCQPXIILFDPF-FAJRIDIVSA-N

SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O

Synonyms

(S)-2-((hydroxy(((2-(2-hydroxypropan-2-yl)thiazol-4-yl)methyl)(methyl)amino)methylene)amino)-N-((2R,5R)-5-((hydroxy(thiazol-5-ylmethoxy)methylene)amino)-1,6-diphenylhexan-2-yl)-4-morpholinobutanimidic acid

Canonical SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O

Isomeric SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.